Cas no 941008-18-0 (2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide)

2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide
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- Inchi: 1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18)
- InChI Key: LPIXOASYVQFLHD-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(C)C=C2)=CC(C(NCCC)=O)=C1C
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3338-0260-15mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-10μmol |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-1mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-10mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-50mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-20μmol |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-4mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-30mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-5μmol |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3338-0260-2mg |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
941008-18-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide
Professional Introduction to Compound with CAS No. 941008-18-0 and Product Name: 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide
The compound with the CAS number 941008-18-0 and the product name 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The detailed examination of its chemical properties, synthesis pathways, and emerging research applications provides a comprehensive understanding of its significance in modern pharmaceutical research.
At the core of this compound's identity is its molecular structure, which includes a furan ring substituted with a methyl group at the 2-position, a 4-methylphenyl group at the 5-position, and an N-propylfuran-3-carboxamide moiety. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further derivatization and optimization. The presence of the 4-methylphenyl group, in particular, introduces aromaticity and potential interactions with biological targets, while the propylfuran-3-carboxamide moiety contributes to hydrogen bonding capabilities essential for drug-receptor binding.
The synthesis of 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. Key steps typically include the formation of the furan ring through condensation reactions, followed by selective substitution at the 2- and 5-positions. The introduction of the N-propylfuran-3-carboxamide group often requires amide bond formation techniques, such as acylation or nucleophilic addition reactions. These synthetic methodologies underscore the compound's feasibility for large-scale production and further chemical manipulation.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing furan moieties due to their inherent bioactivity. The structural features of 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide have positioned it as a candidate for investigating various therapeutic applications. Notably, studies have begun to examine its interactions with biological pathways associated with inflammation, pain management, and neurodegenerative diseases. The aromaticity provided by the 4-methylphenyl group suggests potential binding affinity to enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are pivotal in inflammatory responses.
Moreover, preliminary in vitro studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes relevant to cancer progression. The unique combination of substituents in 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide could modulate key signaling pathways involved in cell proliferation and apoptosis. These findings align with broader trends in medicinal chemistry where structurally diverse molecules are being screened for multitarget engagement capabilities. Such multitarget drugs often exhibit enhanced therapeutic efficacy while minimizing side effects by simultaneously modulating multiple disease-relevant pathways.
The role of computational chemistry has been instrumental in advancing the understanding of this compound's behavior. Molecular modeling techniques have allowed researchers to predict binding affinities and interactions with potential biological targets with high precision. By leveraging virtual screening platforms, virtual ligand docking experiments have been conducted to identify optimal binding poses for proteins such as kinases or transcription factors implicated in metabolic disorders. These computational approaches not only accelerate hit identification but also provide critical insights into structure-activity relationships (SAR), guiding experimental design for lead optimization.
Recent advancements in analytical chemistry have further facilitated the characterization of 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide. High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) has enabled high-throughput profiling of synthetic intermediates and final products. NMR spectroscopy remains indispensable for elucidating molecular structure and dynamics, while X-ray crystallography offers detailed insights into solid-state properties when applicable. These analytical methodologies ensure rigorous quality control during synthesis and purification processes.
The pharmacokinetic profile of this compound is another critical area of investigation. In vivo studies using appropriate animal models have begun to assess parameters such as bioavailability, distribution, metabolism, excretion (ADME), and toxicity (Tox). The presence of multiple metabolic sites due to its complex structure necessitates thorough evaluation to predict potential drug-drug interactions or metabolic clearance pathways. Understanding these pharmacokinetic characteristics is essential for translating preclinical findings into clinical efficacy without compromising safety margins.
As research progresses, interdisciplinary collaborations between organic chemists, biochemists, pharmacologists, and computational scientists will be crucial for maximizing the therapeutic potential of molecules like 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide. By integrating experimental data with predictive modeling, researchers can efficiently navigate complex chemical space toward novel drug candidates that address unmet medical needs effectively.
In conclusion,2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide, identified by CAS No. 941008-18-0, represents a promising entity within pharmaceutical research due to its unique structural features and emerging biological activities. Its synthesis is feasible through established organic methodologies while offering ample opportunities for further derivatization based on computational predictions or experimental observations from SAR studies conducted thus far.
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